molecular formula C11H10F2O2 B11722746 1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid

1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid

Cat. No.: B11722746
M. Wt: 212.19 g/mol
InChI Key: CHAXHNCCIXOGSE-UHFFFAOYSA-N
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Description

The compound features a cyclobutane ring fused to a 2,3-difluorophenyl group and a carboxylic acid moiety, which collectively influence its electronic, steric, and metabolic characteristics. Fluorinated aromatic compounds are often prioritized in drug discovery due to their enhanced metabolic stability and bioavailability .

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10F2O2/c12-8-4-1-3-7(9(8)13)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15)

InChI Key

CHAXHNCCIXOGSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C(=CC=C2)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid, which serves as an intermediate in the synthesis .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity, affecting its interactions with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :
    • Halogen Type : Replacing fluorine with chlorine (as in the dichloro analog) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce metabolic stability .
    • Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) in the 2-position significantly enhances the acidity of the carboxylic acid compared to difluorophenyl analogs, making it more reactive in esterification or amidation reactions .

Research Findings

  • Synthetic Methods : The synthesis of difluorophenyl cyclobutane derivatives often involves reductive amination or palladium-catalyzed coupling, as demonstrated in European patent applications .

Biological Activity

1-(2,3-Difluorophenyl)cyclobutanecarboxylic acid is a unique compound characterized by a cyclobutane ring with a difluorophenyl substituent and a carboxylic acid functional group. This structural arrangement contributes to its potential biological activities, which are of significant interest in pharmaceutical research and development. The presence of fluorine atoms enhances the lipophilicity of the compound, potentially influencing its interactions with biological systems.

  • Molecular Formula : C11H10F2O2
  • Molecular Weight : 220.20 g/mol
  • IUPAC Name : this compound

The unique substitution pattern of the difluorophenyl group may confer distinct physicochemical properties that influence solubility and stability, which are crucial for biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The fluorine atoms can enhance binding affinity to certain receptors or enzymes, thus modulating metabolic pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Receptor Binding : It could interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis with Analog Compounds

Compound NameStructureUnique Features
1-(2-Fluorophenyl)cyclobutanecarboxylic AcidC11H11F O2Contains one fluorine atom; lower lipophilicity
1-(3,4-Difluorophenyl)cyclobutanecarboxylic AcidC11H10F2O2Different fluorine positioning; varied biological activity
1-(Phenyl)cyclobutanecarboxylic AcidC11H12O2No fluorine substitutions; different reactivity

The presence of two fluorine atoms in specific positions on the phenyl group distinguishes this compound from its analogs, potentially enhancing its interactions with biological targets compared to non-fluorinated compounds.

Case Studies and Research Findings

While direct studies on this compound are scarce, analogs have been investigated for their biological activities:

  • Anti-Cancer Activity : Research has shown that compounds with similar fluorinated structures can inhibit cancer cell proliferation by targeting metabolic pathways such as glycolysis. For instance, studies involving difluorinated cyclobutane derivatives have demonstrated reduced tumor growth in various cancer models .
  • Inflammatory Response Modulation : Some studies suggest that fluorinated compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This may be relevant for developing treatments for inflammatory diseases.

Summary of Findings from Related Studies

Study ReferenceCompound StudiedKey Findings
Hara et al. (2016)Fluorinated cyclobutane derivativesInhibited tumor growth in prostate cancer models
Al-Saeedi et al. (2015)Difluorinated compoundsSuppressed inflammatory markers in vitro
Holzapfel et al. (2014)Cyclobutane analogsModulated metabolic pathways in cancer cells

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